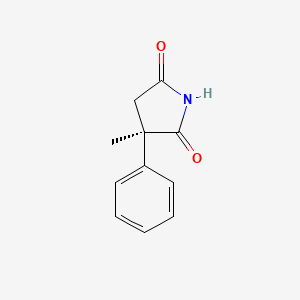

(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione

Description

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.517(5) |

| b (Å) | 7.383(3) |

| c (Å) | 13.568(6) |

| β (°) | 102.332(6) |

| Volume (ų) | 1029.2(8) |

| Z | 4 |

The molecular packing is stabilized by weak C–H···O hydrogen bonds and carbonyl–carbonyl interactions (O···C distance = 3.2879(19) Å). These interactions form inversion dimers and a three-dimensional framework.

Molecular Conformation and Torsional Angle Analysis

The pyrrolidine-2,5-dione ring adopts an envelope conformation, with the disubstituted C3 atom deviating from the mean plane of the remaining four atoms by 0.1877(18) Å. The phenyl substituent at C3 is nearly perpendicular to the planar portion of the ring, with a dihedral angle of 87.01(5)°.

Key torsional angles:

- C2–C3–Cphenyl–Cipso : 87.01(5)° (defines phenyl group orientation).

- N1–C2–C3–Cphenyl : -172.3(2)° (governs ring puckering).

The syn configuration of the phenyl substituent relative to the succinimide ring is sterically unfavorable but observed in homochiral polymorphs. This conformation facilitates intermolecular C–H···O interactions, critical for stabilizing the crystal lattice.

Comparative Study of Polymorphic Forms

Three polymorphic forms of racemic 3-phenylpyrrolidine-2,5-dione derivatives have been identified:

Table 2: Polymorph comparison

- Racemic Form (I) : Exhibits zipper-like packing of hydrogen-bonded chains due to syn phenyl configurations.

- Homochiral Forms (II and III) : Higher density than racemic forms, violating Wallach’s rule. Polymorph II (monoclinic) shows incongruent chain stacking with 180° rotations along the c-axis, while III (triclinic) features three independent molecules in the asymmetric unit.

Thermal analysis indicates that polymorph III is less stable, with a lower melting point (328–332 K) compared to polymorph II (393 K). Infrared spectroscopy reveals distinct N–H stretching frequencies (3270 cm⁻¹ for II vs. 3320 cm⁻¹ for III), correlating with hydrogen-bonding differences.

Properties

IUPAC Name |

(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDESUGJZUFALAM-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-phenylmaleimide with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione exhibits significant anticonvulsant activity. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly influencing gamma-aminobutyric acid (GABA) receptors, which are crucial in regulating neuronal excitability. Several studies have demonstrated its efficacy in treating epilepsy and related disorders:

- Study Findings : A study highlighted the compound's ability to interact effectively with GABA receptors, leading to its potential use as an anticonvulsant agent. The compound's structural features allow it to bind effectively to these biological targets, enhancing its pharmacodynamics profile.

Cancer Research

In addition to its anticonvulsant properties, this compound has been investigated for its anticancer potential. A comparative study on similar compounds showed promising results against various human cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 3.20 ± 1.32 |

| MCF-7 | 4.19 ± 1.87 |

| HEK 293T | 3.59 ± 1.34 |

| A549 | 5.29 ± 1.34 |

These findings suggest that derivatives of this compound could be developed as effective anticancer agents .

Pain Management

Recent studies have also explored the compound's analgesic properties. In vivo evaluations demonstrated that certain derivatives possess potent analgesic activity in models of neuropathic pain and tonic pain, indicating a broader therapeutic potential beyond its anticonvulsant effects .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several established methods, often involving multi-step organic reactions that yield various derivatives with enhanced biological activity. The structural diversity among pyrrolidine derivatives allows for tailored modifications that can optimize their pharmacological profiles.

Synthetic Pathways

- Starting Materials : The synthesis typically begins with readily available precursors such as substituted phenyl compounds.

- Reagents and Conditions : Common reagents include diethyl malonate and acetic acid under reflux conditions.

- Characterization Techniques : The synthesized compounds are usually characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Case Studies and Research Insights

Several case studies have documented the biological activities of this compound and its derivatives:

- Anticonvulsant Evaluation : In one study, the compound was tested in various seizure models (e.g., maximal electroshock and pentylenetetrazole models), showing significant protective effects against seizures.

- Anticancer Activity : Another investigation focused on the compound's effects on cancer cell lines, revealing promising IC50 values that suggest potential for further development in oncology.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering receptor activity or enzyme function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione with structurally analogous pyrrolidine-2,5-diones and related cyclic imides/diones, focusing on substituents, synthesis, and properties.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Properties

- Aromatic vs. Aliphatic Groups : The phenyl group in the target compound enhances π-π stacking in crystals, influencing polymorphism . In contrast, 3-methyl-3-propylpyrrolidine-2,5-dione (aliphatic substituents) lacks aromatic interactions, likely reducing crystalline complexity .

- Chirality : The (3R) configuration distinguishes the target compound from racemic analogs. For example, (3R)-1-benzyl-3-methylpyrrolidine-2,5-dione shares stereochemical complexity but differs in N1 substitution, affecting solubility and enzyme interactions .

Ring Size and Bioactivity

- Pyrrolidine-2,5-dione (5-membered) vs. Piperazine-2,5-dione (6-membered) : Diketopiperazines (e.g., compound 6 in ) exhibit antiviral activity (H1N1 IC₅₀ = 28.9 μM) due to conformational flexibility, enabling receptor binding. The rigid five-membered succinimide core of the target compound may limit such interactions unless functionalized with bioactive groups.

Synthetic Routes Enzymatic vs. Chemical Synthesis: The target compound is resolved via chiral HPLC , whereas (3R)-1-benzyl-3-methylpyrrolidine-2,5-dione is synthesized via asymmetric bioreduction using Shewanella Yellow Enzyme (SYE-4) . Diketopiperazines are often biosynthesized by marine actinomycetes, highlighting divergent approaches .

Polymorphism and Crystallography

- Racemic and homochiral forms of the target compound exhibit distinct H-bonding networks, unlike 2-phenylbutyramide analogs, which retain similar supramolecular organizations regardless of chirality . This property is critical for pharmaceutical crystallization processes.

Research Implications and Gaps

- Functionalization with pharmacophoric groups (e.g., indole, as in ) could unlock therapeutic applications.

- Synthesis Optimization : The reliance on chiral HPLC for resolution may limit scalability. Enzymatic or catalytic asymmetric methods (e.g., SYE-4 ) warrant exploration.

- Material Science : Polymorphism-driven property differences suggest utility in chiral materials or sensors, contrasting with simpler aliphatic analogs .

Biological Activity

(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural properties enable it to interact with biological systems, making it a subject of interest for research into its potential therapeutic applications.

The compound is characterized by its pyrrolidine structure, which includes a phenyl group and a dione functional group. This configuration allows it to act as a ligand, influencing receptor activity and enzyme functions within biological pathways.

The biological activity of this compound primarily involves its role as a ligand. It can modulate the activity of various receptors and enzymes, potentially impacting signal transduction pathways. This modulation can lead to changes in cellular responses, making it valuable for therapeutic exploration.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. In particular, derivatives of pyrrolidine-2,5-dione have been tested in various seizure models:

| Compound | Model Used | Efficacy |

|---|---|---|

| Compound 28 | Maximal Electroshock (MES) | Protects 50% of mice |

| Compound 31 | 6 Hz Test | Protects all mice |

| Compound 33 | Subcutaneous Pentylenetetrazole (scPTZ) | Protects all mice |

These findings suggest that modifications to the pyrrolidine structure can enhance anticonvulsant activity, indicating a promising avenue for drug development in epilepsy treatment .

Analgesic Activity

In addition to its anticonvulsant properties, this compound has been evaluated for analgesic effects. Experimental models demonstrated significant pain relief in conditions mimicking neuropathic pain:

| Test Model | Compound Tested | Result |

|---|---|---|

| Formalin Test | Compound 33 | Significant pain reduction observed |

| Oxaliplatin-induced Neuropathic Pain | Compound 31 | Effective in reducing pain response |

These results indicate that this compound may serve as a dual-action agent for both seizure control and pain management .

Case Studies and Research Findings

A comprehensive study conducted on various derivatives of pyrrolidine-2,5-dione revealed that certain modifications could significantly enhance biological activity. For instance:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their drug-like properties, including toxicity assessments at high concentrations (up to 500 µM). Most compounds exhibited favorable profiles with no significant hepatotoxicity or neurocytotoxicity .

- Binding Studies : In vitro binding assays indicated that some derivatives effectively inhibited sodium channels, demonstrating potential mechanisms for their anticonvulsant effects. Specifically, compound 33 showed more than 50% inhibition at a concentration of 100 µM .

Q & A

Q. Table 1: Standard Reaction Conditions

| Step | Reagents/Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Ethanol, KOH, 80°C | 2 h | 65–75 | >95 (HPLC) |

| Purification | Ethanol recrystallization | – | 50–60 | >99 |

Advanced Research Question: How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:

Chiral resolution techniques are critical. Methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to separate enantiomers .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) during cyclization to favor the (R)-configuration .

- Circular Dichroism (CD) : Validating optical activity post-synthesis.

Data Contradiction Note : Discrepancies in enantiomeric excess (ee) may arise from solvent polarity or catalyst loading. Cross-validate results using both HPLC and NMR chiral shift reagents .

Basic Research Question: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm methyl (δ 1.2–1.5 ppm) and phenyl (δ 7.2–7.5 ppm) groups. The diketone carbons appear at δ 170–180 ppm in ¹³C NMR .

- IR : Stretching vibrations for carbonyl groups (C=O) at 1750–1780 cm⁻¹ .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 218.1.

Advanced Research Question: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron density distribution at the diketone moiety .

- Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) by simulating interactions with active sites .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

Basic Research Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at –20°C, away from ignition sources .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) in enzymatic assays to calibrate activity measurements .

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility.

- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers .

Basic Research Question: What solvent systems are compatible with this compound for in vitro studies?

Methodological Answer:

- Polar solvents : DMSO (for stock solutions) diluted to <1% in aqueous buffers.

- Non-polar solvents : Ethanol or acetonitrile for recrystallization .

- Stability Test : Monitor degradation via HPLC after 24-hour incubation in solvent .

Advanced Research Question: How does stereochemical configuration impact the compound’s interaction with biological targets?

Methodological Answer:

- Enantioselective Assays : Compare (3R) vs. (3S) forms in receptor-binding studies (e.g., fluorescence polarization).

- X-ray Crystallography : Resolve co-crystal structures with target proteins to map chiral center interactions .

- SAR Studies : Synthesize analogs with modified methyl/phenyl groups to isolate stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.